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Compound of Interest

Compound Name: 1H-inden-1-one

Cat. No.: B1589033

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
inden-1-one (also known as 1-indanone), a key bicyclic ketone used as an intermediate in the
synthesis of various pharmaceuticals and other complex organic molecules. This document
details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, offering a foundational resource for its identification, characterization, and utilization in
research and development.

Spectroscopic Data Summary

The structural elucidation of 1H-inden-1-one (CoHsO, Molecular Weight: 132.16 g/mol ) is
reliably achieved through a combination of spectroscopic techniques. Each method provides
unique insights into the molecule's architecture, from its carbon-hydrogen framework to its
functional groups and overall mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of 1H-
inden-1-one.

The *H NMR spectrum of 1H-inden-1-one exhibits distinct signals for its aromatic and aliphatic
protons. The aromatic protons appear in the downfield region, characteristic of protons
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attached to a benzene ring, while the two methylene groups of the five-membered ring are
observed as triplets in the upfield region.

Chemical Shift (8)

Protons Multiplicity Integration
(ppm)

Aromatic-H 7.20-7.80 Multiplet 4H

-CH:- (adjacent to )
~3.10 Triplet 2H

C=0)

-CH:z- (benzylic) ~2.70 Triplet 2H

The 13C NMR spectrum provides information on the nine unique carbon atoms in 1H-inden-1-
one. The carbonyl carbon of the ketone functional group is significantly deshielded and
appears at a characteristically high chemical shift.

Carbon Chemical Shift (6) (ppm)
C=0 ~ 207

Quaternary Aromatic C ~ 154, 135

Aromatic C-H ~ 124, 127, 128, 135

-CH:- (adjacent to C=0) ~ 36

-CH2- (benzylic) ~ 26

Infrared (IR) Spectroscopy

The IR spectrum of 1H-inden-1-one is characterized by a strong absorption band for the
carbonyl group, a key feature for identifying the ketone functionality.
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Wavenumber (cm~?)

Vibration Type

Functional Group

~ 3050 C-H Stretch Aromatic

~ 2950 C-H Stretch Aliphatic (-CH2-)
~ 1715 C=0 Stretch Ketone

1600 - 1450 C=C Stretch Aromatic Ring

Mass Spectrometry (MS)

Mass spectrometry of 1H-inden-1-one reveals a molecular ion peak corresponding to its

molecular weight and a characteristic fragmentation pattern.

mlz lon Proposed Structure
132 [M]* Molecular lon (CoHsO)*
Base Peak, loss of carbon
104 [M-CO]* )
monoxide
78 [CeHe]* Benzene cation
77 [CeHs]* Phenyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for

1H-inden-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 1H-inden-1-one is dissolved in a deuterated solvent, typically chloroform-d
(CDCIs), containing a small amount of tetramethylsilane (TMS) as an internal standard (6 =
0.00 ppm). The *H and 3C NMR spectra are recorded on a spectrometer operating at a
frequency of 300 MHz or higher. For *H NMR, the data is typically acquired over a spectral
width of 0-10 ppm. For 13C NMR, a proton-decoupled spectrum is obtained over a spectral

width of 0-220 ppm.
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Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A
small amount of solid 1H-inden-1-one is ground with potassium bromide (KBr) and pressed
into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile
solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl), and allowing
the solvent to evaporate. The spectrum is typically recorded in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

The mass spectrum is typically acquired using an electron ionization (El) mass spectrometer. A
small amount of the sample is introduced into the instrument, often via a direct insertion probe
or after separation by gas chromatography (GC). The sample is vaporized and then bombarded
with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-
to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of how the different spectroscopic techniques
contribute to the structural elucidation of 1H-inden-1-one.
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Spectroscopic Techniques Derived Structural Information

Molecular Weight &

Mass Spectrometry Elemental Compositon | 7 !

IR Spectroscopy > Functional Groups [ ____

(e.g., C=0, Aromatic Ring) 1H-Inden-1-one Structure

NMR Spectroscopy [ Carbo”'gg;ggggvi;‘mewmk ____________________ 1
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 To cite this document: BenchChem. [Spectroscopic Profile of 1H-Inden-1-one: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589033#spectroscopic-data-of-1h-inden-1-one-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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